1-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
Description
This compound features a pyrazole ring substituted at position 1 with an Fmoc-protected piperidin-4-yl group and a carboxylic acid at position 3. The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group is a staple in solid-phase peptide synthesis (SPPS) due to its orthogonality, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The piperidine moiety enhances solubility and modulates pharmacokinetic properties, while the pyrazole core contributes to hydrogen bonding and aromatic interactions in target binding. This molecule is primarily used as a building block in medicinal chemistry and peptide drug development .
Properties
CAS No. |
2386549-96-6 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)22-9-12-25-27(22)16-10-13-26(14-11-16)24(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,12,16,21H,10-11,13-15H2,(H,28,29) |
InChI Key |
ZRIMNIJYPGXWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid, often referred to as Fmoc-piperidine pyrazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H23N3O4
- Molecular Weight : 417.46 g/mol
- IUPAC Name : 1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-5-carboxylic acid
- CAS Number : 2386549-96-6
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives similar to Fmoc-piperidine pyrazole effectively reduced cell viability in human breast cancer cells (MCF-7) through induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Pyrazole derivatives, including the compound , have been tested for anti-inflammatory activity. In a carrageenan-induced paw edema model, certain derivatives exhibited potent anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays against various bacterial strains. Studies indicate that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety enhances the antimicrobial activity, making it a candidate for further development as an antibacterial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects might be due to interference with the synthesis of bacterial cell walls or membranes.
Case Studies
Comparison with Similar Compounds
Structural Analogues with Varied Protecting Groups
Key Differences:
- Fmoc vs. Boc : Fmoc deprotection (piperidine) is orthogonal to Boc (TFA/acid), enabling multi-step syntheses. Boc derivatives are more stable under basic conditions but require harsher deprotection .
- Carboxylic Acid Position : Pyrazole-5-carboxylic acid (target compound) vs. 4-carboxylic acid (9a) alters conjugation sites and electronic properties, impacting reactivity in amide coupling .
Analogues with Modified Heterocycles or Substituents
- Heterocycle Impact : Triazole derivatives (e.g., ) exhibit enhanced metabolic stability compared to pyrazole but may reduce conformational flexibility .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 7b) increase acidity of the carboxylic acid, influencing reaction kinetics in coupling .
Functional and Pharmacological Comparisons
Reactivity in Amide Coupling
The target compound’s carboxylic acid reacts efficiently with amines using HBTU/TEA activation, similar to intermediates like 11a–j . However, steric hindrance from the Fmoc-piperidine group may slightly reduce coupling yields compared to less bulky analogues (e.g., 9a) .
Pharmacological Potential
- Target Compound : Predominantly a synthetic intermediate; Fmoc-piperidine-pyrazole hybrids are explored in peptide-based therapeutics .
- Boc-Protected Analogues (9a) : Used in kinase inhibitor development due to pyrazole’s affinity for ATP-binding pockets .
- Triazole Derivatives (): Potential in antimicrobials or antivirals owing to triazole’s metal-coordination ability .
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis typically begins with a Rink amide resin or 2-chlorotrityl chloride resin, which provides a stable anchor for the growing peptide chain. Swelling the resin in dimethylformamide (DMF) for 60 minutes precedes Fmoc deprotection using 20% piperidine in DMF. Deprotection cycles (5 minutes and 15 minutes) ensure complete removal of the Fmoc group, as evidenced by UV monitoring at 301 nm.
Piperidine Ring Incorporation
Fmoc-protected piperidine-4-carboxylic acid is coupled to the resin using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) as activators. Preactivation of the carboxylate with phosphorus trichloride in pyridine enhances coupling efficiency, achieving yields >80% after three reaction cycles.
Pyrazole Ring Construction
Cyclocondensation Strategies
The pyrazole core is assembled via cyclocondensation of hydrazine derivatives with β-keto esters. Ethyl 3-(piperidin-4-yl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. Subsequent hydrolysis of the ethyl ester with sodium hydroxide in ethanol/water (1:1) yields the carboxylic acid moiety.
Direct Coupling of Preformed Pyrazole
Alternatively, pre-synthesized 1H-pyrazole-5-carboxylic acid is coupled to the Fmoc-piperidine-resin complex using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF. This method avoids side reactions associated with in situ cyclization.
Fmoc Deprotection and Side-Chain Modifications
Standard Deprotection Protocols
Fmoc removal employs 20% piperidine in DMF, though 3% 1,8-diazabicycloundec-7-ene (DBU) in DMF offers faster deprotection (5 minutes) with reduced racemization risks. Comparative studies show DBU achieves >95% deprotection efficiency versus 90–92% for piperidine.
Carboxylic Acid Activation
The terminal carboxylic acid is activated using bromoacetic acid and DIC in DMF, forming an active ester for subsequent couplings. This step is critical for introducing functional groups or linking to other molecular entities.
Final Cleavage and Purification
Acidolytic Cleavage
The resin-bound product is treated with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1 v/v) for 3 hours to cleave the compound while preserving acid-labile protections. Precipitation with diethyl ether followed by lyophilization yields the crude product.
Chromatographic Purification
Semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients (0.1% TFA) isolates the pure compound. Analytical HPLC (≥98% purity) and MALDI-TOF mass spectrometry confirm structural integrity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Membrane-enhanced peptide synthesis (MEPS) adapts SPPS principles for continuous flow, reducing solvent use and reaction times. Piperidine deprotection in MEPS occurs within 30 minutes using in-line mixing, achieving conversions comparable to batch processes.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) removes residual DMF and inorganic salts, yielding crystalline product with >99% purity. X-ray diffraction confirms the absence of polymorphic variations.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks: δ 8.21 (s, 1H, pyrazole-H), 4.25–4.40 (m, 2H, Fmoc-CH₂), and 1.40 (s, 9H, Boc-CH₃). IR spectroscopy confirms carbonyl stretches at 1720 cm⁻¹ (Fmoc C=O) and 1655 cm⁻¹ (pyrazole C=O).
Stability Profiling
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for long-term storage at ambient conditions. Accelerated stability studies (40°C/75% RH) confirm no degradation over 6 months.
Comparative Evaluation of Synthetic Routes
Q & A
Q. Optimization Tips :
- Monitor reaction progress with TLC or LC-MS to adjust time and temperature (typically 0–25°C for coupling).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the Fmoc group .
Basic: Which analytical techniques are most effective for characterizing this compound and assessing purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (254 nm) ensures >95% purity. Use a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₂N₃O₅: calculated 432.16, observed 432.15) .
Advanced: How does the Fmoc-protected piperidine moiety influence stability and reactivity in further modifications?
- Stability : The Fmoc group is base-sensitive. Avoid prolonged exposure to amines or basic conditions (pH >9) to prevent premature deprotection. Store at -20°C in anhydrous DMSO .
- Reactivity : The piperidine ring’s conformation affects nucleophilicity. Steric hindrance from the Fmoc group may slow acylation reactions; use bulky coupling agents (e.g., HATU) to improve efficiency .
Advanced: What conjugation strategies are effective for the carboxylic acid group, and what challenges arise?
- Activation : Convert the carboxylic acid to an active ester (e.g., NHS ester) using EDC and NHS in DMF. Monitor by FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) .
- Challenges : Competing hydrolysis of the activated ester in aqueous media. Maintain anhydrous conditions and use excess amine (1.5–2 eq) for amide bond formation .
Advanced: How do structural modifications (e.g., pyrazole substituents) impact biological activity and physicochemical properties?
- SAR Insights :
- Electron-withdrawing groups (e.g., -Cl, -F) on the pyrazole enhance metabolic stability but reduce solubility.
- Methyl groups improve lipophilicity, favoring blood-brain barrier penetration .
- Physicochemical Trade-offs : Substituents like -CF₃ increase logP but may require co-solvents (e.g., PEG-400) for in vitro assays .
Advanced: How can low yields during Fmoc-piperidine coupling be mitigated?
- Root Causes :
- Incomplete activation of the carboxylic acid.
- Steric hindrance from the Fmoc group.
- Solutions :
Advanced: What formulation approaches address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
